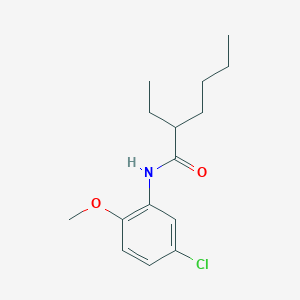

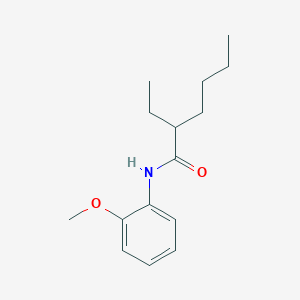

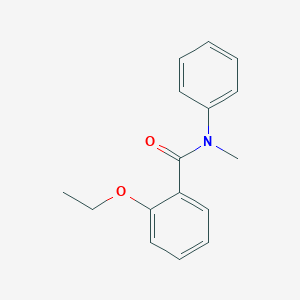

![molecular formula C19H25N3O5S2 B411125 N,N'-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide CAS No. 378224-80-7](/img/structure/B411125.png)

N,N'-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

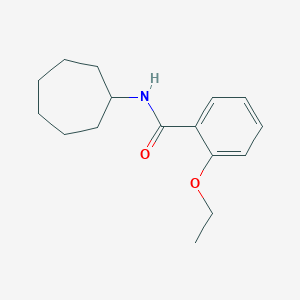

“N,N’-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide” is a chemical compound with the molecular formula C19H25N3O5S2. It has an average mass of 439.549 Da and a monoisotopic mass of 439.123566 Da .

Molecular Structure Analysis

The molecular structure of “N,N’-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide” is complex, with multiple functional groups. The structure includes two butyl groups attached to a dihydrobenzo[cd]indole core, which itself contains a 2-oxo group and two sulfonamide groups .Scientific Research Applications

TNF-α Inhibition for Anti-inflammatory Applications

The compound has been studied for its potential as a TNF-α inhibitor . TNF-α is a cytokine that plays a crucial role in the inflammatory response, and its dysregulation can lead to auto-inflammatory diseases. Small molecule inhibitors like this compound are attractive due to their oral availability and lower cost compared to protein drugs. The analogs of this compound have shown promise in inhibiting TNF-α, which could be beneficial in treating conditions like rheumatoid arthritis and Crohn’s disease.

Development of Novel Anti-inflammatory Drugs

Further optimization of this compound has led to the development of analogs with improved inhibitory activity against TNF-α . One such analog demonstrated an IC50 value of 3 μM, making it one of the most potent TNF-α organic compound inhibitors reported. This highlights the compound’s potential as a starting point for the development of new anti-inflammatory drugs.

Rational Drug Design

The compound has been used in shape screen and rational design studies to optimize its activity as a TNF-α inhibitor . This approach involves screening for analogs based on shape similarity and then designing new compounds based on docking analysis. This method of drug design can lead to the discovery of more effective and specific drugs.

Protein-Protein Interaction Inhibitor Design

The insights gained from the study of this compound and its analogs contribute to the broader field of protein-protein interaction inhibitor design . By understanding how these molecules interact with TNF-α, researchers can design inhibitors that are more selective and have fewer side effects.

Synthesis of Biologically Active Compounds

Indole derivatives, like this compound, are significant in the synthesis of biologically active compounds . They are prevalent in natural products and drugs and play a vital role in cell biology. The compound’s structure can be used to develop treatments for various disorders, including cancer and microbial infections.

Alkaloid Synthesis

The indole moiety present in this compound is a common feature in many alkaloids . Alkaloids have a wide range of pharmacological activities, and the synthesis of indole derivatives is crucial for the development of these natural products.

Medicinal Chemistry Research

This compound serves as a valuable tool in medicinal chemistry research, particularly in the study of small molecule inhibitors . Its application in this field can lead to the discovery of new therapeutic agents with potential benefits over existing treatments.

Chemical Biology Studies

In chemical biology, the compound can be used to study the interaction between small molecules and biological systems . Understanding these interactions is key to developing new drugs that can target specific biological pathways with high precision.

Mechanism of Action

Target of Action

The primary target of N,N’-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide is Tumor Necrosis Factor-alpha (TNF-α) . TNF-α is a cytokine involved in systemic inflammation and is a member of a group of cytokines that stimulate the acute phase reaction. It plays a pivotal role in inflammatory responses .

Mode of Action

N,N’-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide interacts with TNF-α, inhibiting its activity . The compound binds with high affinity to TNF-α, leading to a decrease in the inflammatory response .

Biochemical Pathways

The compound’s interaction with TNF-α affects the inflammatory response pathway. By inhibiting TNF-α, it reduces the production of other pro-inflammatory cytokines and chemokines, thus mitigating the inflammatory response .

Result of Action

The inhibition of TNF-α by N,N’-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide results in a decrease in the inflammatory response. This can be beneficial in the treatment of diseases characterized by excessive inflammation, such as rheumatoid arthritis, Crohn’s disease, and ulcerative colitis .

properties

IUPAC Name |

6-N,8-N-dibutyl-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O5S2/c1-3-5-10-20-28(24,25)15-12-16(29(26,27)21-11-6-4-2)18-17-13(15)8-7-9-14(17)19(23)22-18/h7-9,12,20-21H,3-6,10-11H2,1-2H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKIMUSRLQRERS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC(=C2C3=C1C=CC=C3C(=O)N2)S(=O)(=O)NCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

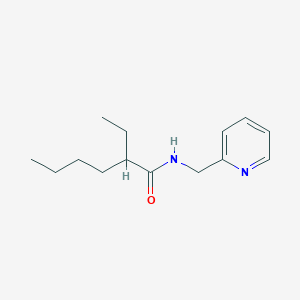

![2-[(3-Oxobenzo[b]thiophen-2-ylidene)methyl]phenyl 2-fluorobenzoate](/img/structure/B411066.png)